molecular formula C3H7Cu B14634105 Copper, (1-methylethyl)- CAS No. 55883-86-8

Copper, (1-methylethyl)-

Cat. No.: B14634105
CAS No.: 55883-86-8
M. Wt: 106.63 g/mol
InChI Key: JKVNQXCEPIOBHR-UHFFFAOYSA-N
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Description

Copper, (1-methylethyl)-, also known as isopropyl copper, is an organocopper compound. Organocopper compounds are a subset of organometallic compounds that contain copper-carbon bonds. These compounds are of significant interest in organic synthesis due to their reactivity and utility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Copper, (1-methylethyl)- typically involves the reaction of copper(I) halides with organolithium or Grignard reagents. For instance, copper(I) iodide can react with isopropylmagnesium bromide in an ether solvent to form Copper, (1-methylethyl)-. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of organocopper compounds often involves similar methods but with optimizations for larger scale reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Copper, (1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form copper(II) compounds.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides, cyanides, and amines are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield copper(II) isopropyl compounds, while substitution reactions can produce a variety of organocopper derivatives.

Scientific Research Applications

Copper, (1-methylethyl)- has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Organocopper compounds are studied for their potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing into the use of copper compounds in therapeutic applications, such as anticancer agents.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Copper, (1-methylethyl)- exerts its effects involves the formation of copper-carbon bonds, which can facilitate various chemical transformations. The copper center can act as a Lewis acid, activating substrates for nucleophilic attack. Additionally, the compound can participate in redox reactions, cycling between copper(I) and copper(II) states.

Comparison with Similar Compounds

Similar Compounds

    Copper, (1-methylpropyl)-: Similar in structure but with a different alkyl group.

    Copper, (1-methylbutyl)-: Another organocopper compound with a longer alkyl chain.

    Copper, (1-methylpentyl)-: Features an even longer alkyl chain, affecting its reactivity and applications.

Uniqueness

Copper, (1-methylethyl)- is unique due to its specific alkyl group, which influences its reactivity and the types of reactions it can undergo. The isopropyl group provides steric hindrance, which can affect the compound’s behavior in substitution reactions compared to its analogs with longer or shorter alkyl chains.

Properties

CAS No.

55883-86-8

Molecular Formula

C3H7Cu

Molecular Weight

106.63 g/mol

IUPAC Name

copper(1+);propane

InChI

InChI=1S/C3H7.Cu/c1-3-2;/h3H,1-2H3;/q-1;+1

InChI Key

JKVNQXCEPIOBHR-UHFFFAOYSA-N

Canonical SMILES

C[CH-]C.[Cu+]

Origin of Product

United States

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